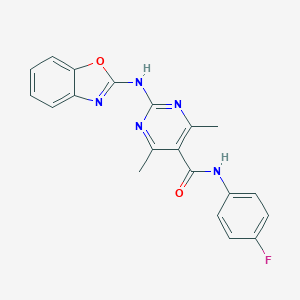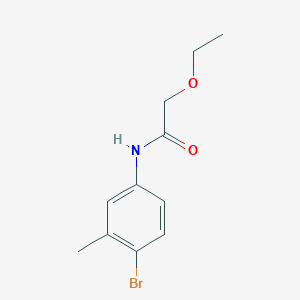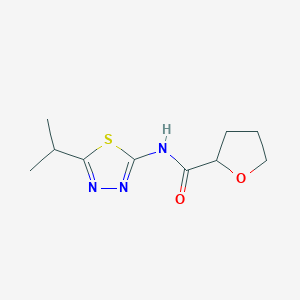![molecular formula C24H20N2O2 B215621 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPOC belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to selectively inhibit the activity of certain enzymes, such as the protease cathepsin L, which is involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit cancer cell growth and induce apoptosis, or programmed cell death. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been shown to exhibit anti-inflammatory and antiviral properties, which may be useful in the treatment of inflammatory and viral diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in lab experiments is its potent inhibitory activity against enzymes, which makes it a useful tool for studying enzyme function and regulation. However, one limitation of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile. One area of interest is the development of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and its effects on enzyme function and regulation. Additionally, the development of new synthesis methods for 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and related compounds may enable the discovery of new biological activities and potential drug candidates.
Synthesemethoden
The synthesis of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile involves the reaction of 4-(benzyloxy)phenylhydrazine and 4-methylphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is purified by column chromatography to obtain 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been reported to inhibit the growth of cancer cells and to exhibit anti-inflammatory and antiviral properties.
Eigenschaften
Produktname |
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-4-oxo-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile |
InChI |
InChI=1S/C24H20N2O2/c1-18-7-11-21(12-8-18)26-23(27)15-24(26,17-25)20-9-13-22(14-10-20)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
RKYTXLUBKWKKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)

![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
![2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215568.png)
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)

![Dimethyl5-[(ethoxyacetyl)amino]isophthalate](/img/structure/B215574.png)
![Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
![Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B215577.png)
